The compound (E)-3-(furan-3-yl)-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acrylamide is a complex organic molecule that falls under the category of dibenzo[b,f][1,4]oxazepines. This class of compounds is notable for its diverse biological activities and applications in medicinal chemistry. The molecular formula for this compound is , with a molecular weight of approximately 374.396 g/mol. The compound's structure includes a furan ring and a dibenzo oxazepine moiety, which contribute to its chemical properties and potential therapeutic uses.
This compound is sourced from various chemical suppliers and research databases, including BenchChem and Chemsrc, which provide detailed specifications such as purity levels (typically around 95%) and potential applications in scientific research . It is classified as a heterocyclic compound due to the presence of nitrogen and oxygen in its structure, which are common features in biologically active molecules.
The synthesis of (E)-3-(furan-3-yl)-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acrylamide typically involves multi-step organic reactions. Key methods may include:
The specific reaction conditions (temperature, solvents, catalysts) are critical for achieving high yields and desired purity levels. For instance, reactions might be conducted under inert atmospheres to prevent oxidation or hydrolysis.
The molecular structure can be represented using various chemical notation systems, including SMILES and InChI codes. The structural representation highlights the connectivity of atoms within the molecule:
C=C(C(=O)N(C1=CC=C(C=C1)O)C(=O)N2C=CC=C2)
InChI=1S/C22H18N2O4/c23-22(24)20-12-6-5-11(21(20)25)19(28)17-15(27)8-9-16(17)26(22)10-14(13)7/h5-12H,1-4H2,(H,23,24)(H,25,28)/b7-5+
The compound's structural data can include bond lengths, angles, and dihedral angles that are essential for understanding its reactivity and interactions with biological targets.
The chemical reactivity of this compound can be explored through various types of reactions:
Understanding these reactions requires knowledge of reaction mechanisms and conditions that favor specific pathways over others.
The mechanism of action for compounds like (E)-3-(furan-3-yl)-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acrylamide often involves interaction with specific biological targets such as enzymes or receptors.
Research indicates that similar compounds may act as selective inhibitors for certain receptors (e.g., dopamine receptors), affecting neurotransmitter activity and providing therapeutic effects in neurological disorders .
Key physical properties include:
Relevant chemical properties may include:
These properties are crucial for determining the compound's behavior in biological systems and its suitability for research applications.
The compound has potential applications in various scientific fields:
CAS No.: 133978-15-1
CAS No.: 80-47-7
CAS No.:
CAS No.:
CAS No.:
CAS No.: 7161-35-5